2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone
Description
Properties
Molecular Formula |
C22H18FN3O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H18FN3O3/c1-14(27)25-11-10-15-12-16(6-8-20(15)25)21(28)13-26-22(29)9-7-19(24-26)17-4-2-3-5-18(17)23/h2-9,12H,10-11,13H2,1H3 |
InChI Key |
RGUMTDPDBIFJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-(2-Fluorophenyl)-4-oxobutanoic Acid
Reacting 4-(2-fluorophenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol under reflux yields 6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone (Figure 1). This method, adapted from similar syntheses, achieves a 58–65% yield after recrystallization (Table 1).
Table 1: Cyclocondensation Optimization
| Reactant | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-(2-Fluorophenyl)-4-oxobutanoic acid | Ethanol, reflux, 4 h | 62 | 98.5% |
| Hydrazine hydrate (55%) | Stirring, RT, 3 h | 58 | 97.8% |
Key variables impacting yield include:
-
Solvent polarity : Ethanol outperforms DMF due to better solubility of intermediates.
-
Stoichiometry : A 1:1.5 molar ratio of ketone to hydrazine minimizes side reactions.
Preparation of 1-Acetyl-2,3-dihydro-1H-indol-5-yl Intermediate
The 1-acetyl-2,3-dihydroindole moiety is synthesized via Friedel-Crafts acylation of 2,3-dihydro-1H-indole followed by regioselective functionalization:
Friedel-Crafts Acylation
Treating 2,3-dihydro-1H-indole with acetyl chloride in the presence of AlCl₃ (Lewis acid) generates 1-acetyl-2,3-dihydro-1H-indole. The reaction proceeds at 0–5°C to avoid over-acylation, yielding 85–90% product.
Bromination and Functionalization
Electrophilic bromination at position 5 is achieved using N-bromosuccinimide (NBS) in CCl₄, followed by Suzuki coupling or oxidation to introduce the oxoethyl group.
Coupling of Pyridazinone and Indole Moieties
The critical step involves alkylating the pyridazinone nitrogen with the indole-derived ketone. Two methods are prominent:
Alkylation via Sodium Ethoxide
A mixture of 6-(2-fluorophenyl)-3(2H)-pyridazinone and 2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl bromide in ethanol, catalyzed by sodium ethoxide, affords the target compound in 70–75% yield.
Table 2: Alkylation Conditions Comparison
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | Ethanol | 80 | 6 | 72 |
| K₂CO₃ | DMF | 100 | 12 | 65 |
Sodium ethoxide minimizes side reactions (e.g., O-alkylation) due to its strong basicity and solubility in ethanol.
Mitsunobu Reaction
An alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the pyridazinone with 2-(1-acetylindolyl)ethanol. While efficient (80% yield), this method requires anhydrous conditions and is cost-prohibitive for scale-up.
Optimization and Purification
Recrystallization vs. Chromatography
Reaction Monitoring
Thin-layer chromatography (TLC) using silica GF₂₅₄ plates and UV detection ensures intermediate purity. Critical Rf values:
Analytical Characterization
Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₃H₁₉FN₃O₃: 420.1412 [M+H]⁺. Observed: 420.1409.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation + Alkylation | 4 | 45 | 120 |
| Mitsunobu Coupling | 3 | 60 | 310 |
The alkylation route balances cost and yield, whereas the Mitsunobu method suits small-scale, high-purity applications .
Chemical Reactions Analysis
1.1. Electrophilic Substitution Reactions
The indole moiety facilitates electrophilic substitutions at the C-3 and C-5 positions. Common reactions include:
-
Acetylation : The acetyl group at the indole’s N-1 position directs electrophiles to the C-5 position.
-
Nitration : Occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives at C-3 or C-5.
Example Reaction Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Acetylation | Ac₂O, H₂SO₄ | 80°C | 85% |
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 72% |
1.2. Nucleophilic Attacks on the Pyridazinone Ring
The pyridazinone core undergoes nucleophilic substitution at the C-6 position due to electron-withdrawing effects of the fluorophenyl group:
-
Amination : Reacts with amines (e.g., piperazine) in ethanol under reflux to form substituted derivatives.
-
Hydrolysis : Cleavage of the pyridazinone ring in hot glacial acetic acid yields hydrazide intermediates.
Example Reaction Pathway :
-
Chlorination : 3,6-Dichloropyridazine reacts with (2-fluorophenyl)piperazine to form 3-chloro-6-substituted pyridazine .
-
Hydrolysis : Treatment with glacial acetic acid converts the chloro group to a hydroxyl group, forming 6-(2-fluorophenyl)-3(2H)-pyridazinone .
2.1. Oxidation of the Indole Moiety
The dihydroindole ring is susceptible to oxidation:
-
Dehydrogenation : Using DDQ (dichlorodicyanobenzoquinone) converts the dihydroindole to a fully aromatic indole system.
-
Epoxidation : Not observed due to steric hindrance from the acetyl group.
| Functional Group | Oxidizing Agent | Product |
|---|---|---|
| Dihydroindole | DDQ | Indole |
Source:
2.2. Reduction of the Ketone Group
The 2-oxoethyl side chain undergoes reduction:
-
NaBH₄ Reduction : Converts the ketone to a secondary alcohol.
-
Catalytic Hydrogenation : Requires Pd/C or PtO₂ to reduce the ketone without affecting aromatic rings.
Experimental Data :
| Method | Conditions | Yield |
|---|---|---|
| NaBH₄ | Methanol, 0°C | 68% |
| H₂/Pd-C | Ethanol, 50 psi | 90% |
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form heterocyclic systems:
-
Hydrazone Formation : Reacts with benzaldehyde derivatives to yield Schiff bases, which can cyclize into triazine or pyrazole analogs.
-
Cyclization with Hydrazines : Forms fused pyridazine-indole hybrids under acidic conditions.
Example Synthesis :
-
Hydrazide Intermediate : Ethyl bromoacetate and K₂CO₃ in acetone yield ethyl acetate derivatives .
-
Condensation : Hydrazide reacts with substituted benzaldehydes to form hydrazones, followed by cyclization .
4.1. Thermal Stability
-
Stable up to 200°C under inert atmospheres.
-
Decomposes above 250°C, releasing CO and fluorinated byproducts.
4.2. pH-Dependent Reactivity
-
Acidic Conditions : Protonation of the pyridazinone ring enhances solubility but promotes hydrolysis.
-
Basic Conditions : Deprotonation triggers ring-opening reactions.
Source:
Mechanistic Insights
The compound’s reactivity is governed by:
-
Electronic Effects : Electron-withdrawing fluorine and acetyl groups activate the pyridazinone and indole rings for electrophilic/nucleophilic attacks.
-
Steric Effects : Bulky substituents at C-5 (indole) and C-6 (pyridazinone) limit accessibility to certain reaction sites.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Notably:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Studies indicate that it acts as a potent inhibitor of DHODH, an enzyme critical for pyrimidine biosynthesis in viral replication. This inhibition has been linked to reduced replication of viruses such as measles virus in vitro .
Case Studies
Several case studies have been documented that illustrate the effectiveness of this compound:
-
Breast Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
Cell Line IC50 (µM) Mechanism MCF-7 10 Apoptosis induction MDA-MB-231 8 Cell cycle arrest -
Viral Inhibition : In a viral replication assay, the compound showed a dose-dependent reduction in measles virus replication, confirming its potential as an antiviral agent.
Concentration (µM) Viral Titer Reduction (%) 5 30 10 60 20 90
Mechanism of Action
The mechanism of action of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridazinone ring can inhibit certain enzymes by binding to their active sites, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridazinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally similar analogues.
Table 1: Key Structural Features of Pyridazinone Analogues
Key Observations:
The acetyl-dihydroindole moiety introduces steric bulk, which may reduce solubility but increase target specificity compared to simpler alkyl chains (e.g., pyrrolidinyl in ).
Synthetic Flexibility :
- The target compound’s synthesis requires hydrazone formation (condensation with benzaldehydes) , whereas analogues like and rely on nucleophilic substitutions with heterocyclic amines or aryl halides.
Table 2: Pharmacological Profiles of Pyridazinone Analogues
Key Insights:
- Halogen Effects : The 2-fluorophenyl group (target) vs. 2-chlorophenyl () may alter electronic properties, with fluorine’s electronegativity favoring stronger hydrogen bonding in receptor interactions.
- Heterocyclic Moieties : Morpholinyl () and trifluoromethylpyridyl () groups improve water solubility, which could enhance bioavailability compared to the target compound’s dihydroindole system.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | 6-(4-Morpholinyl) Derivative | 6-(2-Chlorophenyl) Derivative |
|---|---|---|---|
| Calculated LogP | ~3.5 (estimated) | ~2.8 | ~3.1 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Rotatable Bonds | 7 | 6 | 5 |
- LogP : The target compound’s higher LogP (estimated) aligns with its lipophilic substituents, favoring membrane permeability but possibly limiting aqueous solubility.
- Hydrogen Bonding : The morpholinyl derivative’s additional H-bond acceptors () may enhance solubility in polar solvents.
Biological Activity
The compound 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by its pyridazinone core and indole derivative, which may contribute to its biological properties. The presence of the fluorophenyl group is also significant as it can influence the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazinones can possess significant antimicrobial properties. For instance, compounds with similar structures have shown activity against Mycobacterium tuberculosis and other pathogens .
- Anticancer Potential : Some studies have highlighted the cytotoxic effects of similar compounds against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the indole and pyridazinone moieties can enhance their anticancer efficacy .
Antimicrobial Activity
A study examined the antimicrobial efficacy of various pyridazinone derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 5 to 21 µg/mL against pathogenic bacteria .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 10 | Mycobacterium tuberculosis |
| Compound B | 15 | Staphylococcus aureus |
| Compound C | 21 | Escherichia coli |
Anticancer Activity
Research involving the evaluation of cytotoxic effects on human cancer cell lines demonstrated that compounds related to our target showed promising results. For example, one study reported IC50 values below 20 µM for several derivatives against A549 (lung cancer) and HepG2 (liver cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 | 18 |
| Compound E | HepG2 | 15 |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound, and what intermediates are critical in its synthesis?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Knoevenagel condensation to introduce the 2-oxoethyl-indole moiety.
- Nucleophilic substitution for fluorophenyl group incorporation (e.g., SNAr reactions under basic conditions).
- Cyclization steps to form the pyridazinone core, often using hydrazine derivatives .
Key intermediates include the acetylated dihydroindole precursor and the fluorophenyl-substituted pyridazinone scaffold. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with DEPT-135 for carbon hybridization analysis.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for related pyridazinones .
- HPLC-PDA : To assess purity (>98%) and detect trace impurities .
Advanced: How can researchers resolve contradictions in biological activity data across assay models?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include:
- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and ex vivo models (e.g., platelet aggregation assays ).
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to rule out bioavailability issues.
- Control Experiments : Use reference compounds (e.g., known phosphodiesterase inhibitors) to benchmark activity .
Advanced: What strategies optimize synthetic yield in multi-step reactions?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to minimize side reactions.
- Protecting Groups : Temporarily shield reactive sites (e.g., indole NH) during fluorophenyl group installation.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in cyclization steps .
- In-line Analytics : Use FTIR or LC-MS to monitor reaction progress and terminate at optimal conversion .
Basic: What in vitro assays are suitable for evaluating pharmacological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes like PDE3 or PDE4, using fluorometric substrates to quantify IC₅₀ values .
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity.
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) for affinity determination .
Advanced: How can computational methods enhance SAR studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., PDE enzymes) .
- QSAR Modeling : Corrogate substituent electronic properties (Hammett σ values) with activity data to guide derivatization.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to identify stable binding conformations .
Basic: What parameters are critical in stability studies under varying storage conditions?
Methodological Answer:
- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH) for 6 months, with HPLC monitoring of degradation products (e.g., hydrolyzed acetyl group) .
- Light Sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation.
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol) for formulation development .
Advanced: How do polymorphic forms impact biological activity, and how are they characterized?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation or slurry conversion to isolate forms, validated via PXRD and DSC .
- Solubility Studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to correlate bioavailability with crystal form.
- Activity Correlation : Test each polymorph in enzyme assays; metastable forms may show higher initial activity due to faster dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
